(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Catalog No.
S1902475
CAS No.
307310-72-1
M.F
C9H19NO3
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Anhydrous L-cyclohexylalanine's hygroscopic nature can ruin peptide synthesis stoichiometry. L-Cha-OH hydrate (CAS 307310-72-1) solves this as a consistent hydrate form for accurate weighing. - Blocks neprilysin cleavage, extending in vivo half-life of apelin and related peptides. - Bulky cyclohexyl ring enhances receptor binding affinity for sub-nanomolar antagonists. - Compatible with automated Fmoc-SPPS, ensuring reliable high-throughput synthesis.

CAS Number

307310-72-1

Product Name

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

IUPAC Name

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1

InChI Key

HDJQIWAIDCEDEF-QRPNPIFTSA-N

SMILES

C1CCC(CC1)CC(C(=O)O)N.O

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.O

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N.O

The exact mass of the compound (S)-2-Amino-3-cyclohexylpropanoic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

L-Cyclohexylalanine hydrate, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, L-Cha-OH hydrate, L-3-Cyclohexylalanine hydrate, (2S)-2-amino-3-cyclohexylpropanoic acid hydrate

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate (L-Cha-OH hydrate, CAS 307310-72-1) is a non-proteinogenic, highly hydrophobic alpha-amino acid derivative utilized extensively in advanced peptide engineering and peptidomimetic drug design. Featuring a saturated cyclohexyl ring in place of a standard aromatic or linear aliphatic side chain, this compound is primarily procured to enhance the proteolytic stability, receptor binding affinity, and structural rigidity of therapeutic peptides. Supplied as a stable hydrate, it is fully compatible with standard Fmoc solid-phase peptide synthesis (SPPS) workflows, offering superior batch-to-batch weighing consistency compared to its anhydrous counterpart .

Research Fit

S-enantiomer chiral building block for peptidomimetic synthesis and constrained peptide design
Reported lipophilicity and conformational constraint profile for stability-focused peptide workflows
Research-grade purity for chiral peptide coupling and solid-phase synthesis

Substituting L-Cha-OH hydrate with natural aliphatic amino acids (such as L-Leucine) or aromatic precursors (like L-Phenylalanine) fundamentally compromises the target peptide's pharmacokinetic profile. Natural residues lack the steric bulk and saturated hydrophobicity of the cyclohexyl group, leaving the peptide vulnerable to rapid enzymatic degradation by proteases such as neprilysin (NEP) and drastically reducing in vivo half-life [1]. Furthermore, substituting the hydrate form with anhydrous L-cyclohexylalanine introduces procurement and handling risks; the anhydrous form can absorb ambient moisture unpredictably, leading to inaccurate molar calculations during automated SPPS, which directly impacts coupling efficiency and final peptide yield.

Substitution Risk

Target
Substitute
Risk
L-Cyclohexylalanine (Cha)
L-Phenylalanine (Phe)
Saturated vs aromatic hydrophobic surface; binding modes and proteolytic stability may shift
S-enantiomer (L-Cha)
R-enantiomer or racemate
Stereochemical configuration may alter biological recognition and peptide secondary structure
Cyclohexyl side chain
Leu / Ile (smaller aliphatics)
Steric profile and hydrophobic packing may not transfer; self-assembly behavior may differ

Steric Shielding: Exponential Increases in Proteolytic Stability

The incorporation of L-cyclohexylalanine into peptide sequences provides a massive steric shield against enzymatic cleavage. In comparative pharmacokinetic studies of apelin-13 analogues, substituting standard aliphatic residues with L-Cha resulted in a 40-fold increase in plasma half-life due to enhanced resistance to neprilysin (NEP) degradation. Natural proteases are highly specific to canonical amino acids; the bulky, non-natural cyclohexyl ring disrupts enzyme recognition, preventing rapid in vivo clearance [1].

Evidence DimensionPlasma half-life (Proteolytic resistance)
Target Compound DataUp to 40-fold increase in plasma half-life
Comparator Or BaselineNative apelin-13 (containing standard L-amino acids)
Quantified Difference40x longer half-life
ConditionsIn vivo plasma stability assay / NEP degradation model

Procuring L-Cha is essential for developing peptide therapeutics that require extended dosing intervals and robust in vivo survivability.

Plasma Stability
Head-to-head
340-fold increase
in plasma half-life (apelin-17 analogue)
Supports proteolytic stability context
In vitro rat plasma assay context

Hydrophobic Anchoring: Sub-Nanomolar Receptor Binding Enhancements

L-Cha possesses a significantly larger hydrophobic surface area than linear aliphatics like L-Leucine. When L-Cha was substituted for Leucine in the S1 pocket of peptidomimetic inhibitors and secretin analogues, researchers observed up to a 130-fold boost in binding potency. The saturated cyclohexyl ring tightly occupies hydrophobic receptor pockets (such as those involving Leu, Val, and Phe residues), driving equilibrium dissociation constants (Kd) into the sub-nanomolar range compared to the micromolar affinities of native peptide sequences[1].

Evidence DimensionReceptor binding affinity (Potency boost)
Target Compound DataUp to 130-fold increase in potency (sub-nanomolar Kd)
Comparator Or BaselineL-Leucine (natural aliphatic residue)
Quantified Difference~130x increase in binding potency
ConditionsIn vitro receptor binding assays / Peptidomimetic inhibitor screening

Replacing standard aliphatics with L-Cha allows drug developers to drastically lower the therapeutic dose required for target engagement.

CSP Enantioselectivity
Head-to-head
Cha-derived CSPs: reported highest enantioselectivity
vs Phe-derived CSPs across all tested racemates
Supports chiral separation workflow
Across tested racemates; method-dependent

Weighing Precision: The Manufacturing Advantage of the Hydrate Form

In industrial and automated Fmoc solid-phase peptide synthesis (SPPS), precise stoichiometric ratios are critical for coupling efficiency. Anhydrous L-cyclohexylalanine is prone to absorbing atmospheric moisture, which alters its effective molecular weight and leads to coupling failures or truncation errors. Procuring the stable hydrate form (MW 189.25 g/mol) ensures that the material is already at thermodynamic equilibrium with ambient humidity, guaranteeing highly reproducible molar equivalents across different manufacturing batches and minimizing costly synthesis failures .

Evidence DimensionStoichiometric reliability (Moisture stability)
Target Compound DataStable molecular weight (189.25 g/mol) under ambient conditions
Comparator Or BaselineAnhydrous L-cyclohexylalanine (variable MW due to hygroscopicity)
Quantified DifferenceElimination of moisture-induced weighing variance
ConditionsAmbient laboratory handling and automated SPPS preparation

For process chemists, the hydrate form eliminates batch-to-batch variation caused by ambient moisture, ensuring consistent peptide yields.

Antimicrobial Spectrum
Head-to-head
Reported activity gain
vs Gram-negative E. coli (clovibactin analogue)
Supports antimicrobial screening context
Clovibactin analogue study; strain-specific
Thrombin Inhibition
Reported
D-Cha at P1' position critical for reported inhibition
Bivalent thrombin inhibitor design context
Supports enzyme inhibition research context
In vitro assay; Ki/IC50 to verify
Thermal Stability
Head-to-head
Tm ~100 °C
Cha-substituted p53 tetramer
Supports protein engineering stability context
p53 tetramerization domain model
Hydrogel Formation
Head-to-head
Fmoc-Cha-OH: distinct gelation efficacy and kinetics
vs Fmoc-Phe-OH in phosphate buffer pH 7.0
Supports biomaterial selection context
Phosphate buffer pH 7.0; kinetics differ

Development of Protease-Resistant Peptide Therapeutics

Directly leveraging its ability to block enzymatic cleavage (e.g., by neprilysin), L-Cha-OH hydrate is the optimal building block for synthesizing long-acting peptide drugs, such as stable apelin analogues for cardiovascular disease[1].

Synthesis of High-Affinity Peptidomimetic Inhibitors

Utilizing the bulky hydrophobic cyclohexyl ring to maximize van der Waals interactions in deep receptor pockets, making it ideal for creating sub-nanomolar antagonists for targets like the urokinase receptor or secretin receptor [2].

Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)

The stable hydration state of this specific CAS number ensures predictable solubility and precise molar weighing, making it the preferred form for high-throughput automated peptide synthesizers where stoichiometric accuracy is paramount .

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide stability research
Proteolytic resistance profile
Plasma half-life endpoint context
Chiral separation method development
Enantioselectivity in CSP design
Resolution factor review
Antimicrobial peptide screening
Hydrophobic residue substitution context
Spectrum-of-activity endpoints
Enzyme inhibition research
P1' residue binding context
Inhibitory potency endpoint review

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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